molecular formula C31H51N5O11S B8266018 CID 118987143

CID 118987143

Cat. No.: B8266018
M. Wt: 701.8 g/mol
InChI Key: ILVNKONXZBFCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 118987143 is a chemical identifier assigned by PubChem, a comprehensive database for chemical properties and activities.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N5O11S/c37-26(4-2-1-3-25-30-24(23-48-25)34-31(41)35-30)32-8-11-42-13-15-44-17-19-46-21-22-47-20-18-45-16-14-43-12-9-33-27(38)7-10-36-28(39)5-6-29(36)40/h5-6,24-25,30H,1-4,7-23H2,(H,32,37)(H,33,38)(H2,34,35,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNKONXZBFCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, physicochemical properties, and biological activities. Below is a synthesis of findings from the evidence:

Structural Comparison

  • Oscillatoxin Derivatives : illustrates oscillatoxin D (CID 101283546) and its methylated analog (CID 185389), highlighting structural modifications such as methyl group additions that influence toxicity and solubility (Figure 1 in ). These compounds share a polyketide backbone, a feature common in marine toxins .
  • Nrf2 Inhibitors : references ChEMBL compounds (1724922, 1711746) with structural similarities to CID 46907796, emphasizing the role of heterocyclic rings and nitro groups in modulating nuclear factor erythroid 2-related factor 2 (Nrf2) inhibition. Such motifs may guide hypotheses about CID 118987143’s pharmacophore .

Physicochemical Properties

Key parameters from analogous compounds:

Property Oscillatoxin D (CID 101283546) ChEMBL 1724922 CID 1193-62-0
Molecular Weight ~800 Da (estimated) 413.36 g/mol 125.13 g/mol
LogP (Predicted) High (lipophilic) 2.15 (XLOGP3) 0.03 (Consensus)
Solubility (ESOL) Low 0.24 mg/mL 86.7 mg/mL
Bioavailability Score 0.55 0.55 0.55

Notes:

  • Oscillatoxin derivatives exhibit low solubility due to their large, lipophilic structures, limiting oral bioavailability .
  • Smaller molecules like CID 1193-62-0 show higher solubility and better drug-likeness metrics, suggesting this compound’s properties may depend on its structural complexity .

Q & A

Q. How do I ensure compliance with ethical standards in this compound research?

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